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Compound of Interest

Compound Name:
Ethyl 2-(3-bromophenyl)-2-

oxoacetate

Cat. No.: B1313840 Get Quote

CAS Number: 62123-80-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(3-bromophenyl)-2-
oxoacetate, a versatile building block in organic synthesis. The document details its

physicochemical properties, synthesis methodologies, key chemical reactions, and

applications, with a particular focus on its role in medicinal chemistry and drug development.

Detailed experimental protocols and spectroscopic data are presented to assist researchers in

its practical application.

Introduction
Ethyl 2-(3-bromophenyl)-2-oxoacetate, also known as Ethyl 3-bromobenzoylformate, is an

organic compound featuring an α-keto ester functional group and a brominated phenyl ring.[1]

[2] This unique combination of reactive sites—the electrophilic ketone and ester carbonyls, and

the bromine atom which can participate in various cross-coupling and substitution reactions—

makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1]

Its structural motifs are of significant interest in the fields of medicinal chemistry and

agrochemicals, where it serves as a precursor to a wide range of biologically active molecules.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1313840?utm_src=pdf-interest
https://www.benchchem.com/product/b1313840?utm_src=pdf-body
https://www.benchchem.com/product/b1313840?utm_src=pdf-body
https://www.benchchem.com/product/b1313840?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo025690z
https://www.mdpi.com/2073-4344/15/6/597
https://pubs.acs.org/doi/10.1021/jo025690z
https://pubs.acs.org/doi/10.1021/jo025690z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
The key physical and chemical properties of Ethyl 2-(3-bromophenyl)-2-oxoacetate are

summarized in the table below. This data is essential for its proper handling, storage, and

application in experimental setups.

Property Value Reference(s)

CAS Number 62123-80-2 [1][3][4]

Molecular Formula C₁₀H₉BrO₃ [1][3]

Molecular Weight 257.08 g/mol [3][4]

IUPAC Name
ethyl 2-(3-bromophenyl)-2-

oxoacetate
-

Synonyms

ETHYL 3-BROMOBENZOYL

FORMATE, 3-Bromo-oxo-

benzeneacetic acid ethyl ester

[2][5][6]

Appearance

Not specified; related

compounds are often colorless

to yellow liquids.

[7]

Storage Conditions

Sealed in a dry environment,

recommended storage at 2-

8°C.

[3]

Solubility
Expected to be soluble in

common organic solvents.
[1]

Synthesis and Experimental Protocols
The primary method for synthesizing aryl α-keto esters like Ethyl 2-(3-bromophenyl)-2-
oxoacetate is through the Friedel-Crafts acylation of an aromatic ring.[2] This involves the

reaction of an arene (in this case, bromobenzene) with an acylating agent derived from oxalic

acid, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum

chloride (AlCl₃).[8]
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Proposed Synthesis Workflow: Friedel-Crafts Acylation
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Caption: Proposed workflow for the synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts

acylation.[5][8] Researchers should perform small-scale trials to optimize conditions.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2

equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice

bath.

Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the

stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to facilitate the

formation of the acylium ion.

Addition of Arene: Add bromobenzene (1.0 equivalent) dropwise via the dropping funnel,

ensuring the internal temperature does not exceed 5-10°C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed

ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium

bicarbonate (NaHCO₃) solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by vacuum distillation or column

chromatography on silica gel to yield pure Ethyl 2-(3-bromophenyl)-2-oxoacetate.
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Chemical Reactivity and Applications
The reactivity of Ethyl 2-(3-bromophenyl)-2-oxoacetate is dominated by its three key

functional groups: the ketone, the ester, and the aryl bromide. This trifunctional nature makes it

a highly versatile synthetic intermediate.

α-Keto Group: The ketone is highly electrophilic and susceptible to nucleophilic attack. It can

undergo a variety of reactions including reductions to form α-hydroxy esters, Wittig-type

olefination, and Henry reactions with nitroalkanes to form β-nitro-α-hydroxy esters.[1]

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, 2-(3-bromophenyl)-2-oxoacetic acid. It can also undergo

transesterification or be converted to an amide.

Aryl Bromide: The bromine atom on the phenyl ring is a key site for modification. It readily

participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and

Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position

of the phenyl ring.

Reactivity Pathways
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Ethyl 2-(3-bromophenyl)-2-oxoacetate

Reduction
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(H⁺ or OH⁻)

Suzuki Coupling
(Ar-B(OH)₂, Pd cat.)

Heck Coupling
(Alkene, Pd cat.)

α-Hydroxy Ester β-Nitro-α-hydroxy Ester α,β-Unsaturated Ester α-Keto Acid Biaryl α-Keto Ester Styrenyl α-Keto Ester
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Caption: Key reactivity pathways for Ethyl 2-(3-bromophenyl)-2-oxoacetate.
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Application in Drug Discovery
The α-keto ester moiety is a known pharmacophore and a precursor to many biologically active

molecules, including α-hydroxy acids and α-amino acids. The ability to modify the 3-position of

the phenyl ring via cross-coupling allows for the creation of large libraries of compounds for

screening in drug discovery programs. For instance, coupling with various boronic acids

(Suzuki reaction) can generate a diverse set of biaryl compounds, which are common scaffolds

in pharmaceuticals.

Spectroscopic Data
While specific experimental spectra for the 3-bromo isomer are not readily available in public

databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the

analysis of its structure and comparison with similar compounds.

¹H NMR

(Predicted)
δ (ppm) Multiplicity Integration Assignment

Protons ~8.1 t 1H H-2 (Aryl)

~7.9 d 1H H-6 (Aryl)

~7.7 d 1H H-4 (Aryl)

~7.4 t 1H H-5 (Aryl)

4.46 q 2H -O-CH₂-CH₃

1.43 t 3H -O-CH₂-CH₃
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¹³C NMR (Predicted) δ (ppm) Assignment

Carbons ~185 C=O (Ketone)

~163 C=O (Ester)

~137 C-4 (Aryl)

~134 C-1 (Aryl)

~132 C-6 (Aryl)

~130 C-5 (Aryl)

~128 C-2 (Aryl)

~123 C-3 (Aryl, C-Br)

~63 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Note: Predicted shifts are based on additive rules and data from structurally related compounds

such as Ethyl 2-oxo-2-phenylacetate and its chloro- and bromo-substituted analogues.[9]

Actual experimental values may vary.

Conclusion
Ethyl 2-(3-bromophenyl)-2-oxoacetate is a valuable and versatile chemical intermediate. Its

multiple reactive sites provide a platform for a wide array of chemical transformations, making it

a powerful tool for synthetic chemists. Its utility in building complex molecular frameworks

ensures its continued importance in the development of novel pharmaceuticals and other

functional organic materials. This guide provides the foundational technical information required

for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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